molecular formula C24H22N4O3S B6572344 ethyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1021208-29-6

ethyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572344
CAS No.: 1021208-29-6
M. Wt: 446.5 g/mol
InChI Key: LMRFRUVJSRXXKN-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (hereafter referred to as the "target compound") is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanylacetamido linker and a benzoate ester group. Its molecular formula is C23H20N4O3S with a molecular weight of 432.5 g/mol . Key physicochemical properties include a logP of 3.99, logD of 3.98, and a polar surface area of 63.37 Ų, suggesting moderate lipophilicity and solubility . The compound’s structure combines a pyrazolo-pyrazine core with a 4-methylphenyl substituent, a sulfur-containing acetamide bridge, and an ortho-substituted ethyl benzoate ester.

Properties

IUPAC Name

ethyl 2-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-3-31-24(30)18-6-4-5-7-19(18)26-22(29)15-32-23-21-14-20(27-28(21)13-12-25-23)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRFRUVJSRXXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl vs. Ethyl Benzoate Esters

The target compound’s closest analogs are methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0138) and ethyl 4-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0117). Key differences include:

Property Target Compound (Ortho-Ethyl) G420-0138 (Ortho-Methyl) G420-0117 (Para-Ethyl)
Molecular Weight 432.5 432.5 446.53
logP 3.99 3.99 4.87
Substitution Position Ortho Ortho Para
Ester Group Ethyl Methyl Ethyl
  • Lipophilicity : The para-ethyl analog (G420-0117) exhibits higher logP (4.87 vs. 3.99), likely due to reduced steric hindrance at the para position, enhancing membrane permeability .
  • Solubility : The ortho-substituted target compound and G420-0138 have lower logSw values (-4.16 and -4.56, respectively), indicating poorer aqueous solubility compared to para-substituted derivatives .

Core Modifications: Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine

highlights 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives (e.g., [18F]3 and [18F]4) with ester or hydroxyl groups. These compounds showed higher tumor uptake in vivo compared to carboxylated analogs ([18F]5), suggesting that ester groups enhance tissue retention . While the target compound’s pyrazine core differs from pyrimidine, the shared sulfanylacetamido linker and ester group imply similar pharmacokinetic trends, such as prolonged circulation in lipophilic tissues.

Sulfur-Containing Analogs

  • 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Molecular Weight: 442.46 g/mol Key Difference: Replaces the benzoate ester with a trifluoromethylphenyl group.
  • Triazolopyrimidine Derivatives ():

    • Compounds with 1,2,4-triazole-5-thione Schiff bases demonstrated antiviral activity (e.g., 41% inhibition of TMV at 500 µg/mL) .
    • The target compound’s sulfanyl group may similarly enhance binding to viral or enzymatic targets via thiol interactions.

Ethylphenyl vs. Methylphenyl Substituents

describes ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0609), which replaces the 4-methylphenyl group with 4-ethylphenyl.

  • Molecular Weight: 460.55 g/mol (vs. 432.5 for the target compound)
  • logP: Likely higher than 4.87 (G420-0117) due to increased alkyl chain length .
  • Biological Implication: Extended alkyl groups may improve target affinity but reduce solubility.

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